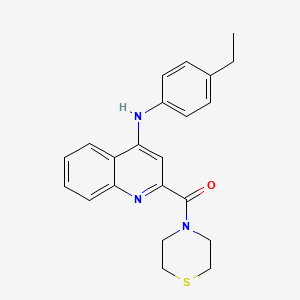

(4-((4-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, which this compound is a part of, has been extensively studied. Various methods have been reported, including direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . These methods are practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Aplicaciones Científicas De Investigación

Neuroprotection and Neurological Disorders

Quinoline and quinazoline derivatives have been studied for their neuroprotective properties, particularly in the context of disorders of the central nervous system. The kynurenine pathway, which involves the metabolism of tryptophan, produces neuroactive metabolites such as quinolinic acid and kynurenic acid. These metabolites have been implicated in several neurological disorders due to their roles as an NMDA receptor agonist and antagonist, respectively. Research suggests that modulating this pathway could offer therapeutic strategies for diseases like depression, Alzheimer’s, and Parkinson’s (Vámos et al., 2009).

Antimalarial and Antimicrobial Activities

Some quinoline derivatives are known for their antimalarial properties, with chloroquine and hydroxychloroquine being prominent examples. These compounds inhibit the replication of malaria parasites and have been repurposed to explore their efficacy against other viral infections, including COVID-19 (Ghose et al., 2020). Furthermore, quinolines have demonstrated a broad spectrum of antimicrobial activities, suggesting their potential as a basis for developing new antimicrobial agents.

Cancer Research

Quinazoline derivatives, in particular, have shown promise in cancer research due to their ability to target various signaling pathways involved in tumor growth and proliferation. They have been explored for their potential as tyrosine kinase inhibitors, a class of drugs that can interfere with the signaling mechanisms that drive cancer progression. The diverse biological activities and therapeutic potentials of these compounds underscore their significance in the search for new cancer treatments (Marzaro et al., 2012).

Mecanismo De Acción

Propiedades

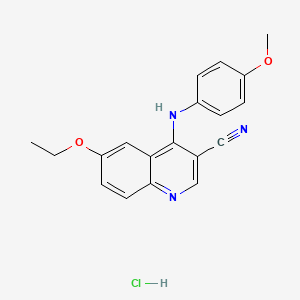

IUPAC Name |

[4-(4-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)23-20-15-21(22(26)25-11-13-27-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKRLOJKLABGRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)

![Tert-butyl 3-hydroxy-3-methyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2653878.png)

![2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2653882.png)

![6-Nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxamide](/img/structure/B2653883.png)